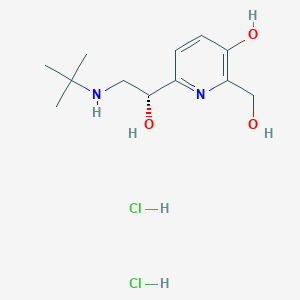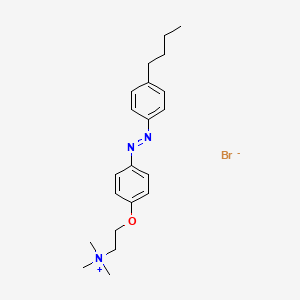
Benzomalvin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzomalvin-A is a potent antagonist of neurokinin receptors, isolated from the fungus Penicillium species. It exhibits inhibitory activity against substance P, a neuropeptide associated with inflammatory processes and pain transmission. The compound has shown significant potential in various scientific research fields due to its unique chemical structure and biological activity .
Vorbereitungsmethoden
The synthesis of Benzomalvin-A involves several steps, starting from commercially available (S)-phenylalanine and isatoic anhydride. The process includes acylation, cyclization, and dehydrocyclization reactions. One effective synthetic route involves a three-pot methodology that yields N-demethylbenzomalvin-A with an overall yield of 54% .
Analyse Chemischer Reaktionen
Benzomalvin-A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the benzodiazepine ring, altering its biological activity.
Common reagents used in these reactions include triethylamine, acetic acid, and scandium triflate. Major products formed from these reactions are typically quinazolinone and benzodiazepine derivatives .
Wissenschaftliche Forschungsanwendungen
Benzomalvin-A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzodiazepine-quinazolinone alkaloids.
Biology: The compound is used to investigate neurokinin receptor pathways and their role in pain and inflammation.
Medicine: Benzomalvin-A’s inhibitory activity against substance P makes it a potential candidate for developing new analgesics and anti-inflammatory drugs.
Industry: While industrial applications are limited, the compound’s unique structure and biological activity make it valuable for pharmaceutical research and development
Wirkmechanismus
Benzomalvin-A exerts its effects by antagonizing neurokinin receptors, particularly the NK1 receptor. This inhibition prevents substance P from binding to the receptor, thereby reducing pain and inflammation signals. The compound’s molecular targets include the neurokinin NK1 receptors in guinea pigs, rats, and humans .
Vergleich Mit ähnlichen Verbindungen
Benzomalvin-A is part of a class of benzodiazepine-fused quinazolinones, which includes Benzomalvin-B, Benzomalvin-C, and Benzomalvin-E. These compounds share similar structures but differ in their specific biological activities and receptor affinities. For example:
Benzomalvin-B: Exhibits similar inhibitory activity against substance P but has different receptor binding affinities.
Benzomalvin-C: Has been studied for its unique structural properties and potential therapeutic applications.
Benzomalvin-E: Known for its distinct chemical reactivity and potential use in synthetic chemistry.
Benzomalvin-A stands out due to its potent inhibitory activity and well-documented synthesis routes, making it a valuable compound for research and potential therapeutic development.
Eigenschaften
Molekularformel |
C24H19N3O2 |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
(7S)-7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3/t21-/m0/s1 |
InChI-Schlüssel |
YYWUABJYAOCACI-NRFANRHFSA-N |
Isomerische SMILES |
CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |
Kanonische SMILES |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)



![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)



![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)

